rel-(R,S)-Formoterol

描述

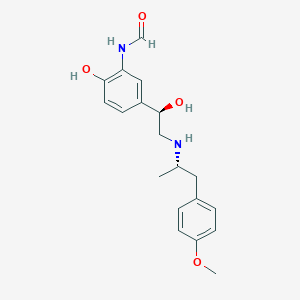

rel-(R,S)-Formoterol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and formamide groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rel-(R,S)-Formoterol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.

Formylation: The hydroxylated intermediate undergoes formylation using formic acid or a formylating reagent to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

化学反应分析

Chemical Reactions and Interactions

rel-(R,S)-Formoterol interacts with various biological molecules, influencing its pharmacokinetics and efficacy. Electrochemical studies show that its oxidation behavior can be affected by interactions with compounds like uric acid on modified electrode surfaces . These interactions may alter its bioavailability and therapeutic effectiveness.

- Electro-oxidation: Formoterol fumarate undergoes electro-oxidation in the presence of uric acid on a poly thiazole yellow-G layered multi-walled carbon nanotube paste electrode . This process involves the transfer of electrons and can be influenced by the electrode's surface properties .

- Metabolism: Formoterol is metabolized through direct glucuronidation and O-demethylation, followed by glucuronidation . Minor pathways include sulfate conjugation and deformylation followed by sulfate conjugation . Cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) are involved in the O-demethylation of formoterol .

Enantioselective Analysis

The bronchodilator activity of formoterol is primarily attributed to the (R,R)-enantiomer, making it important to develop methods for separating formoterol enantiomers . Enantioselective chromatographic analysis can be achieved through techniques like RP-HPLC (reversed-phase high-performance liquid chromatography) using chiral mobile phase additives on achiral columns .

| Enantiomer | Retention Time (minutes) | Resolution | Asymmetry factor | Number of theoretical plates |

|---|---|---|---|---|

| SFM | 5.21 | - | 1.01 | 7179 |

| RFM | 6.15 | 3.71 | 0.99 | 8925 |

Impact of Chirality on Activity

Formoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) . The (R,R)-enantiomer is the most pharmacologically active, while the (S,S)-enantiomer is considered less active . Studies suggest that the (S,S)-enantiomer may even have pro-inflammatory effects .

科学研究应用

Therapeutic Applications

1. Asthma Management

- rel-(R,S)-Formoterol is used for both acute relief and maintenance therapy in asthma patients. Its rapid bronchodilatory effect makes it suitable for managing acute asthma attacks.

- Case Study : In a clinical trial involving asthmatic patients, this compound demonstrated significant improvements in lung function and reduced reliance on rescue medications compared to placebo .

2. Chronic Obstructive Pulmonary Disease (COPD)

- The drug has been shown to improve lung function parameters, reduce exacerbation rates, and enhance quality of life in COPD patients.

- Efficacy Data : A study reported that this compound was superior to theophylline in reducing COPD exacerbations and increasing days without rescue medication .

| Parameter | This compound | Theophylline |

|---|---|---|

| Exacerbation Rate Reduction | 55% | 32% |

| Days Without Rescue Meds | Increased | Decreased |

3. Combination Therapy

- When used in combination with inhaled corticosteroids, this compound significantly reduces severe exacerbation risks compared to short-acting β2-agonists alone.

- Study Findings : A comparative analysis indicated that patients using an inhaled corticosteroid/formoterol combination had fewer severe exacerbations than those using only short-acting agents .

Pharmacokinetics and Mechanism of Action

This compound exhibits a unique pharmacokinetic profile characterized by:

- Rapid Onset : Begins acting within 2-3 minutes.

- Long Duration : Effects last up to 12 hours.

- Selectivity for β2-Adrenergic Receptors : Primarily targets bronchial smooth muscle.

The mechanism involves activation of β2-adrenergic receptors leading to relaxation of bronchial smooth muscles, which alleviates symptoms associated with bronchoconstriction.

Recent Innovations

Recent research has explored innovative delivery methods for this compound:

作用机制

The mechanism of action of rel-(R,S)-Formoterol involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.

相似化合物的比较

Similar Compounds

- N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide

- N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)propionamide

Uniqueness

rel-(R,S)-Formoterol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

生物活性

rel-(R,S)-Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol, each exhibiting distinct biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and clinical implications based on diverse research findings.

Pharmacodynamics

Binding Affinity and Receptor Interaction

Formoterol acts primarily through stimulation of beta-2 adrenergic receptors (β2ARs), which are prevalent in bronchial smooth muscle. The binding affinity of the enantiomers varies significantly:

- (R,R)-Formoterol : Exhibits a much higher affinity for β2ARs with a binding affinity of approximately 2.9 nM.

- (S,S)-Formoterol : Demonstrates significantly lower affinity at approximately 3100 nM, indicating that it may antagonize the effects of (R,R)-formoterol when both are present .

The differential binding affinities suggest that the therapeutic efficacy of formoterol is predominantly attributed to its (R,R) isomer, while the (S,S) isomer may contribute to adverse effects and reduced efficacy in clinical settings.

Efficacy in Clinical Trials

Comparative Effectiveness

Numerous studies have evaluated the effectiveness of formoterol against other LABAs like salmeterol:

- A study found that formoterol significantly inhibited reactive oxygen species (ROS) generation and elastase release from neutrophils compared to salmeterol, demonstrating superior anti-inflammatory properties .

- In a randomized controlled trial involving 94,684 patients, formoterol was associated with a reduction in nonfatal asthma-related serious adverse events compared to non-LABA treatments, suggesting its relative safety in long-term use .

Safety Profile

Adverse Events and Mortality Risk

The safety profile of formoterol has been scrutinized through extensive clinical trials:

- A systematic review indicated no significant increase in asthma-related deaths among patients treated with formoterol compared to those receiving other therapies. The relative risk for asthma-related death was found to be 1.13, suggesting comparable safety .

- Formoterol's use did not correlate with an increased risk of cardiac-related deaths; however, there were slight variations based on patient demographics and concurrent medications used during treatment .

Case Studies

Real-World Applications

In real-world scenarios, formoterol has been effectively used in combination with inhaled corticosteroids for managing asthma exacerbations. A recent study highlighted that patients using inhaled corticosteroid/formoterol as needed showed significant improvement in lung function and reduced exacerbation rates compared to those using corticosteroids alone .

属性

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 | |

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。